molecular formula C7H4BrClN2 B8012715 5-Bromo-2-chloro-1H-pyrrolo[2,3-b]pyridine

5-Bromo-2-chloro-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B8012715
M. Wt: 231.48 g/mol
InChI Key: QAONSFQAZRNVBQ-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-1H-pyrrolo[2,3-b]pyridine: is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of bromine and chlorine atoms attached to a pyrrolo[2,3-b]pyridine core. It is widely used in various fields of scientific research due to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloro-1H-pyrrolo[2,3-b]pyridine typically involves the halogenation of pyrrolo[2,3-b]pyridine derivatives. One common method includes the use of bromine and chlorine reagents under controlled conditions to introduce the halogen atoms into the pyrrolo[2,3-b]pyridine core . The reaction is usually carried out in an organic solvent such as dichloromethane, and the product is purified through column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-chloro-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolo[2,3-b]pyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Chemistry: 5-Bromo-2-chloro-1H-pyrrolo[2,3-b]pyridine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex heterocyclic compounds and pharmaceuticals .

Biology: In biological research, this compound is studied for its potential as a kinase inhibitor. It has shown activity against various kinases, making it a candidate for the development of anticancer agents .

Medicine: The compound’s ability to inhibit specific kinases has led to its investigation as a potential therapeutic agent for cancer treatment. It is being explored for its efficacy in inhibiting tumor growth and inducing apoptosis in cancer cells .

Industry: In the chemical industry, this compound is used as an intermediate in the production of agrochemicals and other fine chemicals .

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and preventing the phosphorylation of downstream targets. This inhibition disrupts signaling pathways that are essential for cell proliferation and survival, leading to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine
  • 5-Chloro-1H-pyrrolo[2,3-b]pyridine
  • 2-Bromo-1H-pyrrolo[2,3-b]pyridine

Comparison: 5-Bromo-2-chloro-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties and potency as a kinase inhibitor .

Properties

IUPAC Name

5-bromo-2-chloro-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2/c8-5-1-4-2-6(9)11-7(4)10-3-5/h1-3H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAONSFQAZRNVBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(NC2=NC=C1Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-chloro-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
5-Bromo-2-chloro-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 3
5-Bromo-2-chloro-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 4
5-Bromo-2-chloro-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 5
5-Bromo-2-chloro-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 6
5-Bromo-2-chloro-1H-pyrrolo[2,3-b]pyridine

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